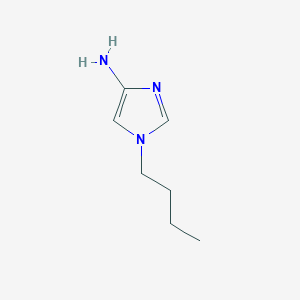
N-propylpyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propylpyrrolidin-3-amine is a chemical compound that belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a propyl group attached to the nitrogen atom of the pyrrolidine ring. Pyrrolidines are known for their versatility in medicinal chemistry and are often used as scaffolds for the development of biologically active molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-propylpyrrolidin-3-amine can be achieved through various methods. One common approach involves the reductive amination of pyrrolidine with propylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .
Industrial Production Methods: Industrial production of pyrrolidines often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina. The reaction is carried out at elevated temperatures (165–200°C) and high pressures (17–21 MPa) in a continuous tube reactor .
Análisis De Reacciones Químicas
Types of Reactions: N-propylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-propylpyrrolidin-3-one.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: N-propylpyrrolidin-3-one.
Reduction: Various amine derivatives.
Substitution: Substituted pyrrolidines with different functional groups.
Aplicaciones Científicas De Investigación
N-propylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including its role as a ligand for certain receptors.
Medicine: Pyrrolidine derivatives are explored for their therapeutic potential in treating various diseases.
Industry: this compound is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of N-propylpyrrolidin-3-amine involves its interaction with specific molecular targets. For instance, pyrrolidine derivatives are known to bind to certain receptors and enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
Pyrrolidine: The parent compound, which lacks the propyl group.
N-methylpyrrolidine: A similar compound with a methyl group instead of a propyl group.
Pyrrolidin-2-one: A lactam derivative of pyrrolidine.
Uniqueness: N-propylpyrrolidin-3-amine is unique due to the presence of the propyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity and selectivity for molecular targets compared to other pyrrolidine derivatives .
Propiedades
Fórmula molecular |
C7H16N2 |
|---|---|
Peso molecular |
128.22 g/mol |
Nombre IUPAC |
N-propylpyrrolidin-3-amine |
InChI |
InChI=1S/C7H16N2/c1-2-4-9-7-3-5-8-6-7/h7-9H,2-6H2,1H3 |
Clave InChI |
SYVFICHTUJLWRR-UHFFFAOYSA-N |
SMILES canónico |
CCCNC1CCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13646488.png)



![4-[2-(Tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,2,3-thiadiazole](/img/structure/B13646504.png)


![2-(M-tolyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13646520.png)
![Tert-butyl 7-oxo-6-oxa-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13646524.png)





